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molecular formula C14H16O5 B8593072 3-(4-Formylphenoxy)-2-hydroxypropyl 2-methylprop-2-enoate CAS No. 101927-31-5

3-(4-Formylphenoxy)-2-hydroxypropyl 2-methylprop-2-enoate

Cat. No. B8593072
M. Wt: 264.27 g/mol
InChI Key: NFTSOMSTHPHHET-UHFFFAOYSA-N
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Patent
US07588330B2

Procedure details

Into a reaction vessel were placed 56 g of glycidyl methacrylate, 48 g of p-hydroxybenzaldehyde, 2 g of pyridine and 1 g of N-nitroso-phenylhydroxylamine ammonium salt and reacted with stirring in a water bath at 80° C. for 8 hrs to obtain p-(3-methacryloxy-2-hydroxypropyloxy)benzaldehyde.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH:8]1[O:10][CH2:9]1)(=[O:5])[C:2]([CH3:4])=[CH2:3].[OH:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[O:17])=[CH:14][CH:13]=1.[NH4+].N(N(C1C=CC=CC=1)O)=O>N1C=CC=CC=1>[C:1]([O:6][CH2:7][CH:8]([OH:10])[CH2:9][O:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[O:17])=[CH:14][CH:13]=1)(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:2.3|

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCC1CO1
Name
Quantity
48 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
1 g
Type
reactant
Smiles
[NH4+].N(=O)N(O)C1=CC=CC=C1
Name
Quantity
2 g
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring in a water bath at 80° C. for 8 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a reaction vessel were placed

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC(COC1=CC=C(C=O)C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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